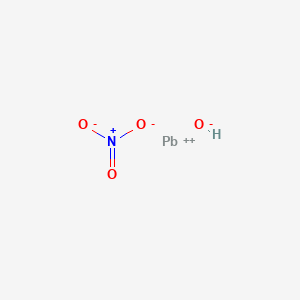
Lead hydroxide nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead hydroxide nitrate is an inorganic compound with the chemical formula Pb(OH)NO3 It is a basic lead nitrate that forms as a white precipitate when lead nitrate reacts with hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead hydroxide nitrate can be synthesized through the reaction of lead nitrate with a hydroxide source. A common laboratory method involves adding sodium hydroxide to a solution of lead nitrate. The reaction proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{2 NaOH} \rightarrow \text{Pb(OH)NO}_3 + \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by controlling the pH and concentration of reactants to ensure the formation of the desired compound. The process typically involves the careful addition of a hydroxide solution to a lead nitrate solution under controlled conditions to precipitate this compound.
Chemical Reactions Analysis
Types of Reactions: Lead hydroxide nitrate undergoes various chemical reactions, including:
Precipitation Reactions: Formation of this compound from lead nitrate and hydroxide ions.
Complexation Reactions: Interaction with excess hydroxide ions to form soluble complexes.
Common Reagents and Conditions:
Hydroxide Ions: Sodium hydroxide or potassium hydroxide solutions are commonly used to precipitate this compound.
Acidic Conditions: this compound can dissolve in acidic solutions, forming lead ions and nitrate ions.
Major Products Formed:
This compound: The primary product of the reaction between lead nitrate and hydroxide ions.
Sodium Nitrate: A byproduct when sodium hydroxide is used as the hydroxide source.
Scientific Research Applications
Lead hydroxide nitrate has several applications in scientific research and industry:
Environmental Science: Used in the treatment of wastewater to remove lead and nitrate contaminants through precipitation processes.
Analytical Chemistry: Employed in qualitative analysis to detect the presence of lead ions in solutions.
Industrial Processes: Utilized in the production of lead-based compounds and materials.
Mechanism of Action
The mechanism by which lead hydroxide nitrate exerts its effects involves the formation of insoluble precipitates that can adsorb and remove contaminants from solutions. The compound interacts with hydroxide ions to form stable complexes, which can then be separated from the solution through filtration or sedimentation .
Comparison with Similar Compounds
Lead Hydroxide (Pb(OH)2): Formed by the reaction of lead nitrate with a small amount of hydroxide ions.
Lead Chloride (PbCl2): Formed by the reaction of lead nitrate with chloride ions.
Lead Iodide (PbI2): Formed by the reaction of lead nitrate with iodide ions.
Lead Sulfate (PbSO4): Formed by the reaction of lead nitrate with sulfate ions.
Uniqueness: Lead hydroxide nitrate is unique due to its ability to form stable complexes with hydroxide ions, making it effective in removing lead and nitrate contaminants from solutions. Its specific chemical properties and reactivity distinguish it from other lead compounds, which may not exhibit the same level of stability or effectiveness in similar applications.
Properties
CAS No. |
12268-84-7 |
|---|---|
Molecular Formula |
HNO4Pb |
Molecular Weight |
286.211 |
IUPAC Name |
lead(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Pb/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
InChI Key |
UITIGCZPKSMPAB-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])[O-].[OH-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















